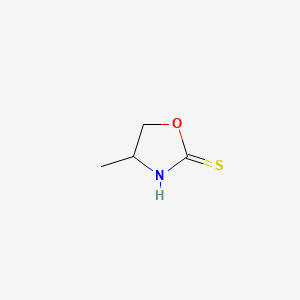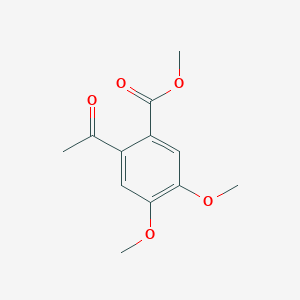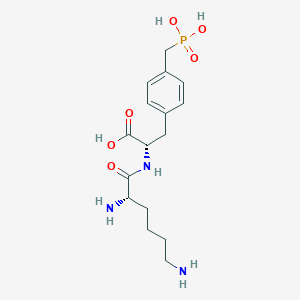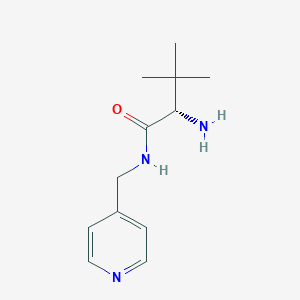
4-Methyl-1,3-oxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-oxazolidine-2-thione is a heterocyclic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidine-2-thione typically involves the cyclization of amino alcohols with carbon disulfide or ethyl carbonate under specific conditions. One common method includes the treatment of amino alcohols with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the oxazolidine-2-thione ring . Another approach involves the use of ethyl carbonate under microwave-assisted conditions, which significantly reduces reaction times and improves yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidines and thiones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Methyl-1,3-oxazolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds . This action is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
1,3-Oxazolidine-2-thione: Similar in structure but lacks the methyl group at the 4-position.
Oxazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Thiazolidine-2-thione: Contains a sulfur atom in place of the oxygen atom in the ring, resulting in distinct biological activities.
Uniqueness: 4-Methyl-1,3-oxazolidine-2-thione is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature can enhance its effectiveness as a chiral auxiliary and its potential as an antimicrobial agent .
Properties
CAS No. |
54013-54-6 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
4-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-3-2-6-4(7)5-3/h3H,2H2,1H3,(H,5,7) |
InChI Key |
QNUJAWVJHFZSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)


![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)



![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
